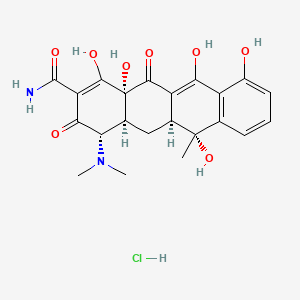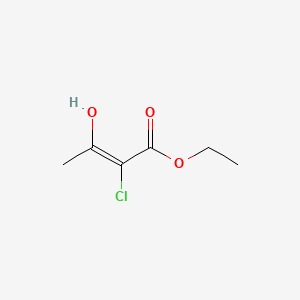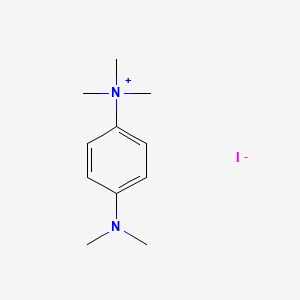
4-(Dimethylamino)-N,N,N-trimethylbenzenaminium iodide
Übersicht
Beschreibung
4-(Dimethylamino)-N,N,N-trimethylbenzenaminium iodide is a quaternary ammonium compound known for its fluorescent properties. It is widely used in various scientific fields due to its ability to interact with biological membranes and its application as a fluorescent dye.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Dimethylamino)-N,N,N-trimethylbenzenaminium iodide typically involves the quaternization of 4-(dimethylamino)benzenamine with methyl iodide. The reaction is carried out in an organic solvent such as acetonitrile or ethanol under reflux conditions. The product is then purified through recrystallization.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated purification systems.
Analyse Chemischer Reaktionen
Types of Reactions
4-(Dimethylamino)-N,N,N-trimethylbenzenaminium iodide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of secondary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the iodide ion is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like thiols, amines, and cyanides are employed under mild conditions.
Major Products
Oxidation: Formation of N-oxides.
Reduction: Formation of secondary amines.
Substitution: Formation of substituted quaternary ammonium compounds.
Wissenschaftliche Forschungsanwendungen
4-(Dimethylamino)-N,N,N-trimethylbenzenaminium iodide is extensively used in scientific research, including:
Chemistry: As a fluorescent probe for studying molecular interactions and dynamics.
Biology: Used in staining and imaging of biological tissues and cells.
Medicine: Employed in diagnostic assays and as a marker in various medical imaging techniques.
Industry: Utilized in the development of sensors and as a component in photonic devices.
Wirkmechanismus
The compound exerts its effects primarily through its interaction with biological membranes. It integrates into the lipid bilayer, altering membrane properties and enabling fluorescence-based detection. The molecular targets include membrane proteins and lipids, and the pathways involved often relate to membrane dynamics and transport processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(Dimethylamino)pyridine (DMAP): A nucleophilic catalyst used in organic synthesis.
4-(Dimethylamino)benzoic acid: Used in sunscreen formulations and as a pharmaceutical intermediate.
4,5-Bis(dimethylamino)quinoline: Known for its proton sponge properties.
Uniqueness
4-(Dimethylamino)-N,N,N-trimethylbenzenaminium iodide is unique due to its strong fluorescent properties and its ability to integrate into biological membranes, making it highly valuable in imaging and diagnostic applications.
Eigenschaften
IUPAC Name |
[4-(dimethylamino)phenyl]-trimethylazanium;iodide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N2.HI/c1-12(2)10-6-8-11(9-7-10)13(3,4)5;/h6-9H,1-5H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPVPRNNPOAFODV-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)[N+](C)(C)C.[I-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19IN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10661267 | |
| Record name | 4-(Dimethylamino)-N,N,N-trimethylanilinium iodide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10661267 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1202-17-1 | |
| Record name | 4-(Dimethylamino)-N,N,N-trimethylanilinium iodide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10661267 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

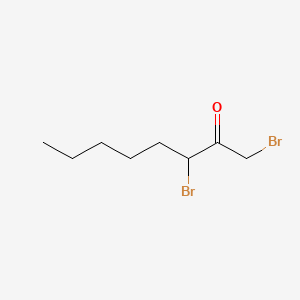
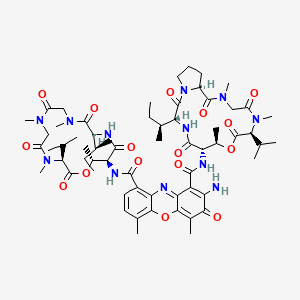
![6-Bromo-3,4-dihydrobenzo[e][1,3]oxazin-2-one](/img/structure/B576316.png)

![3H-[1,2,4]triazolo[4,3-a]benzimidazole](/img/structure/B576320.png)
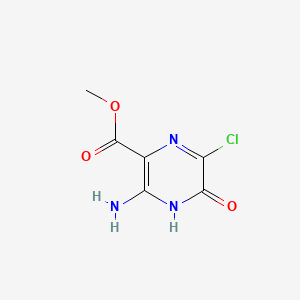
![(1R,2S,5S,6S,9R,12S,13R)-6,7,13-trimethyl-7-azapentacyclo[10.8.0.02,9.05,9.013,18]icosa-16,18-dien-20-one](/img/structure/B576322.png)
